molecular formula C21H27FO5 B118300 Isoflupredone CAS No. 338-95-4

Isoflupredone

Cat. No.: B118300
CAS No.: 338-95-4
M. Wt: 378.4 g/mol
InChI Key: WAIJIHDWAKJCBX-BULBTXNYSA-N
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Mechanism of Action

Target of Action

Isoflupredone is a potent corticosteroid often used in veterinary medicine . The primary targets of this compound are the glucocorticoid and mineralocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response, metabolism, and inflammation.

Mode of Action

This compound, like other corticosteroids, acts as a glucocorticoid receptor agonist . It triggers a sequence of events affecting gene transcription and protein synthesis in many types of cells . This interaction results in genomic effects that usually occur within hours to days of administration .

Biochemical Pathways

It is known that corticosteroids, including this compound, can affect a wide range of biochemical pathways due to their broad effects on gene transcription and protein synthesis

Pharmacokinetics

It is known that the route of administration can significantly affect the pharmacokinetic behavior of this compound . For instance, following intra-articular administration in horses, this compound was detectable in synovial fluid for up to 96 hours post-administration .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and immunosuppressive properties . For example, in a study involving weanling heifers with experimentally induced bronchopneumonia, treatment with this compound acetate resulted in improved clinical signs and weight gain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of inflammation can affect the pharmacokinetics of this compound . Additionally, the effects of this compound on joint circumference and degree of pain-free joint flexion suggest that the drug’s efficacy may be influenced by the specific pathological conditions present .

Biochemical Analysis

Biochemical Properties

Isoflupredone interacts with various enzymes and proteins within the body. It is known to have a significant impact on inflammation, particularly in joint inflammation . The nature of these interactions is complex and involves a variety of biochemical reactions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to decrease joint circumference and degree of pain-free joint flexion in horses, suggesting a short duration of effect with respect to alleviation of lipopolysaccharide-induced synovitis .

Molecular Mechanism

Like other corticosteroids, it is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, following administration in horses, blood concentrations of this compound were low and detectable for only a short period of time post-administration compared to synovial fluid concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in horses, a single intra-articular dose of 8 mg of this compound acetate was administered, and the effects were monitored over time .

Metabolic Pathways

Like other corticosteroids, it is likely to interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

Like other corticosteroids, it is likely to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

. The synthetic route typically involves the following steps:

    Starting Material: The synthesis begins with a suitable steroid precursor.

    Fluorination: Introduction of a fluorine atom at the 9α-position.

    Hydroxylation: Addition of hydroxyl groups at the 11β, 17α, and 21-positions.

    Acetylation: Conversion of the hydroxyl group at the 21-position to an acetate ester.

The industrial production of isoflupredone acetate involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts .

Chemical Reactions Analysis

Isoflupredone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ketones and other oxidized derivatives.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

    Substitution: Halogenation and other substitution reactions can modify the steroid backbone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like fluorine gas . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isoflupredone has a wide range of scientific research applications, including:

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIJIHDWAKJCBX-BULBTXNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101009333
Record name Isoflupredone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338-95-4
Record name Isoflupredone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoflupredone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoflupredone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11522
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Isoflupredone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101009333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoflupredone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOFLUPREDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYS0B45Z2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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